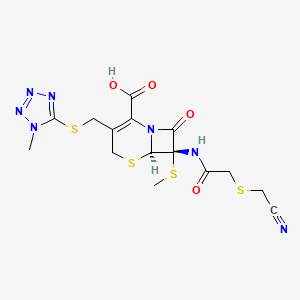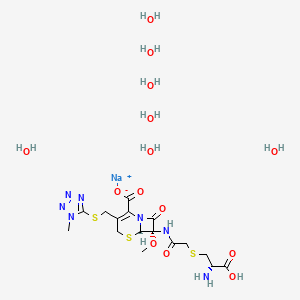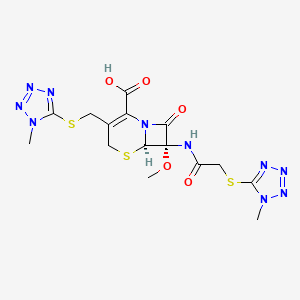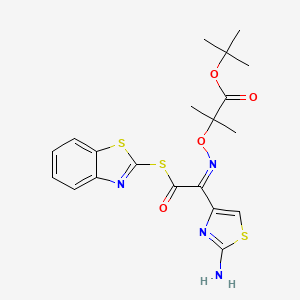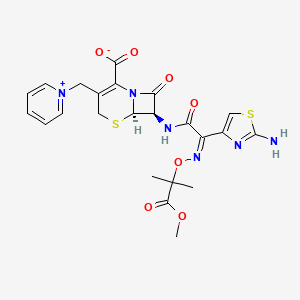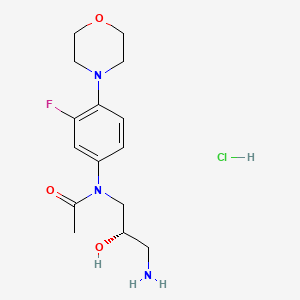
Linezolid Impurity D HCl
説明
Linezolid Impurity D HCl, also known as N-[(2S)-3-Amino-2-hydroxypropyl]-N-[3-fluoro-4-(4-morpholinyl)phenyl]acetamide, is one of the major thermal degradation products of Linezolid . It has a molecular formula of C15H23ClFN3O3 and a molecular weight of 347.81 g/mol .
Synthesis Analysis
Linezolid is synthesized from simple starting blocks by a convergent continuous flow sequence involving seven chemical transformations . The impurities in Linezolid bulk drug were detected by a simple isocratic reverse phase high performance liquid chromatography (HPLC) and isolated from crude sample of Linezolid using reverse phase preparative HPLC .Molecular Structure Analysis
The molecular structure of Linezolid Impurity D HCl includes a hydrochloride group attached to the main molecule . The InChI string representation of the molecule isInChI=1S/C15H22FN3O3.ClH/c1-11(20)19(10-13(21)9-17)12-2-3-15(14(16)8-12)18-4-6-22-7-5-18;/h2-3,8,13,21H,4-7,9-10,17H2,1H3;1H/t13-;/m0./s1 . Chemical Reactions Analysis
Linezolid, the parent compound of Linezolid Impurity D HCl, is synthesized from simple starting blocks by a convergent continuous flow sequence involving seven chemical transformations . The impurities in Linezolid bulk drug were detected by a simple isocratic reverse phase high performance liquid chromatography (HPLC) and isolated from crude sample of Linezolid using reverse phase preparative HPLC .Physical And Chemical Properties Analysis
Linezolid Impurity D HCl is a solid substance with a white to off-white color . It has a slight solubility in DMSO, Methanol, and Water . The molecular weight of Linezolid Impurity D HCl is 347.81 g/mol .科学的研究の応用
-
Application in Parenteral Nutrition
- Field : Medical Science
- Summary : Linezolid is added to Total Parenteral Nutrition (TPN) mixtures for patients treated for linezolid-sensitive infections. This reduces the extent of vascular access handling, resulting in a diminished risk of unwanted catheter-related infections .
- Methods : Linezolid compatibility and stability studies were conducted in parenteral nutrition mixtures of basic, high- and low-electrolytic, high- and low-energetic, and immunomodulatory composition. Mixtures containing linezolid were stored at 4–6 °C and 25 °C with light protection and at 25 °C without light protection for 168 hours .
- Results : Linezolid was found to be stable at 4–6 °C throughout the study, and at 25 °C it proved stable over a period of 24 hours required for administration of parenteral nutrition mixtures .
-
Determination of Morpholine in Linezolid
- Field : Analytical Chemistry
- Summary : Morpholine, used in the production of Linezolid, can remain as an impurity in the final product. The level of impurities in a drug substance or product must be carefully controlled and monitored because impurities can diminish the pharmacological efficacy of the active pharmaceutical ingredient (API) or cause unwanted side effects .
- Methods : To prevent column contamination by linezolid, matrix elimination is performed by concentrating trace morpholine on a cation concentrator column, followed by removing linezolid with DI water using an autosampler .
- Results : A sensitive and reproducible method to quantify trace morpholine in linezolid was developed .
-
Interaction with Serotonergic Therapeutics
- Field : Pharmacology
- Summary : Linezolid can cause life-threatening serotonin toxicity when combined with serotonin reuptake inhibitors since it is a nonspecific inhibitor of monoamine oxidase .
- Methods : Clinicians must be aware of this potentially severe interaction and carefully monitor patients who are given linezolid in combination with serotonergic therapeutics .
- Results : Findings indicate that linezolid is not contraindicated in this condition .
-
Skin and Soft Tissue Infections
- Field : Dermatology
- Summary : Linezolid is used to treat skin and soft tissue infections caused by Gram-positive bacteria .
- Methods : Linezolid can be administered either orally or intravenously depending on the severity of the infection .
- Results : Linezolid has been found to be effective in treating these types of infections .
-
Pneumonia
- Field : Pulmonology
- Summary : Linezolid is used to treat both nosocomial (hospital-acquired) and community-acquired pneumonia .
- Methods : Linezolid can be administered either orally or intravenously depending on the severity of the pneumonia .
- Results : Linezolid has been found to be effective in treating pneumonia caused by Gram-positive bacteria .
-
Vancomycin-Resistant Enterococci (VRE) Infections
- Field : Infectious Diseases
- Summary : Linezolid is used to treat infections caused by vancomycin-resistant Enterococci .
- Methods : Linezolid can be administered either orally or intravenously depending on the severity of the infection .
- Results : Linezolid has been found to be effective in treating VRE infections .
-
Infections of the Central Nervous System
- Field : Neurology
- Summary : Linezolid is used to treat infections of the central nervous system caused by Gram-positive bacteria .
- Methods : Linezolid can be administered either orally or intravenously depending on the severity of the infection .
- Results : Linezolid has been found to be effective in treating these types of infections .
-
Catheter-Related Infections
- Field : Infectious Diseases
- Summary : Linezolid is used to treat catheter-related infections caused by Gram-positive bacteria .
- Methods : Linezolid can be administered either orally or intravenously depending on the severity of the infection .
- Results : Linezolid has been found to be effective in treating these types of infections .
-
Drug-Resistant Tuberculosis
- Field : Pulmonology
- Summary : Linezolid is used to treat drug-resistant tuberculosis caused by Mycobacterium tuberculosis .
- Methods : Linezolid can be administered either orally or intravenously depending on the severity of the infection .
- Results : Linezolid has been found to be effective in treating drug-resistant tuberculosis .
Safety And Hazards
将来の方向性
Linezolid, the parent compound of Linezolid Impurity D HCl, is commonly utilized to treat infected ICU patients . The drug has favorable in vitro and in vivo activity against methicillin-resistant S. aureus and vancomycin-resistant enterococci, which are considered the most common Gram-positive bacteria found in intensive care units (ICUs) . Future research may focus on developing advanced methods with shorter runtimes for evaluating Linezolid and its possible impurities .
特性
IUPAC Name |
N-[(2S)-3-amino-2-hydroxypropyl]-N-(3-fluoro-4-morpholin-4-ylphenyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O3.ClH/c1-11(20)19(10-13(21)9-17)12-2-3-15(14(16)8-12)18-4-6-22-7-5-18;/h2-3,8,13,21H,4-7,9-10,17H2,1H3;1H/t13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKMMBPPUHHRKD-ZOWNYOTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC(CN)O)C1=CC(=C(C=C1)N2CCOCC2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C[C@H](CN)O)C1=CC(=C(C=C1)N2CCOCC2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClFN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Linezolid Impurity D HCl | |
CAS RN |
1391068-25-9 | |
| Record name | N-((2S)-3-Amino-2-hydroxypropyl)-N-(3-fluoro-4-(morpholin-4-yl)phenyl)acetamide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391068259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-((2S)-3-AMINO-2-HYDROXYPROPYL)-N-(3-FLUORO-4-(MORPHOLIN-4-YL)PHENYL)ACETAMIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TJE55ZJH3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R)-2-[(3R,4S)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl]propanal](/img/structure/B601295.png)
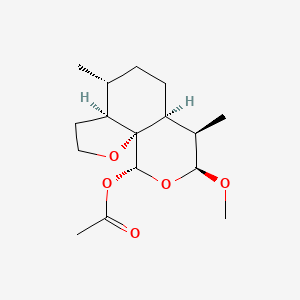
![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate;ethoxyethane](/img/structure/B601298.png)

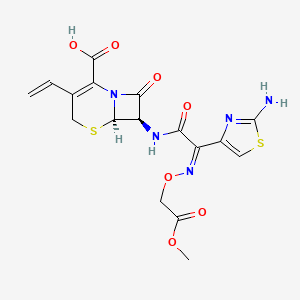
![(6R,7S)-3-(acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601306.png)
